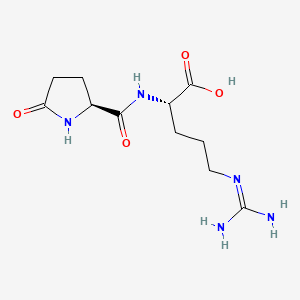
Arginylpyroglutamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arginylpyroglutamate, also known as pirglutargine and arginine pidolate, is the L-arginine salt of pyroglutamic acid. This compound is a delivery form of arginine, which is an essential amino acid involved in various physiological processes. This compound is a crystalline solid powder with a sour taste and is soluble in cold water .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Arginylpyroglutamate can be synthesized through solid-phase peptide synthesis and protein semi-synthesis methods. These techniques allow for site-specific modification of peptides and proteins, overcoming challenges posed by enzymatic arginylation methods . The synthesis involves the reaction of L-arginine with pyroglutamic acid under controlled conditions to form the desired salt.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process includes the purification and crystallization of the compound to ensure high purity and quality. The reaction conditions are optimized to achieve maximum yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Arginylpyroglutamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of this compound, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
Arginylpyroglutamate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the production of various pharmaceuticals and as a functional ingredient in dietary supplements.
Mecanismo De Acción
The mechanism of action of arginylpyroglutamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modifying proteins through arginylation, which can alter protein function and stability . This modification can affect various cellular processes, including signal transduction, protein-protein interactions, and enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
Pyroglutamic Acid:
Uniqueness
Arginylpyroglutamate is unique due to its dual composition of L-arginine and pyroglutamic acid. This combination allows it to serve as a delivery form of arginine, enhancing its bioavailability and effectiveness. Additionally, the compound’s ability to modify proteins through arginylation sets it apart from other similar compounds.
Propiedades
Número CAS |
57093-19-3 |
|---|---|
Fórmula molecular |
C11H19N5O4 |
Peso molecular |
285.30 g/mol |
Nombre IUPAC |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoic acid |
InChI |
InChI=1S/C11H19N5O4/c12-11(13)14-5-1-2-7(10(19)20)16-9(18)6-3-4-8(17)15-6/h6-7H,1-5H2,(H,15,17)(H,16,18)(H,19,20)(H4,12,13,14)/t6-,7-/m0/s1 |
Clave InChI |
LZXDAAFZBSZISC-BQBZGAKWSA-N |
SMILES isomérico |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
SMILES canónico |
C1CC(=O)NC1C(=O)NC(CCCN=C(N)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(2,6-Dichloro-4-nitrophenoxy)phenyl]acetamide](/img/structure/B14616249.png)
![N'-(4-{[(6-Chloropyridin-2-yl)methyl]sulfanyl}phenyl)-N,N-dimethylurea](/img/structure/B14616262.png)
![(2E)-4,4-dimethyl-2-[(2-nitrophenyl)methylidene]-3H-naphthalen-1-one](/img/structure/B14616272.png)
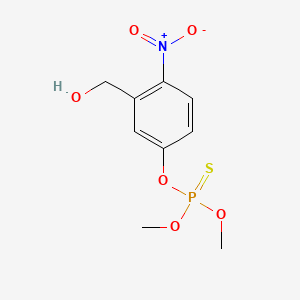
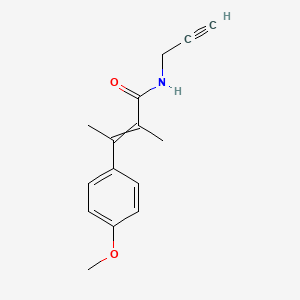

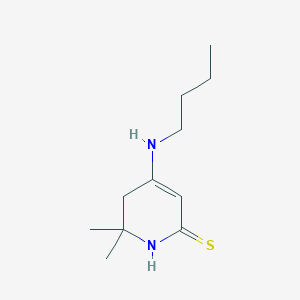

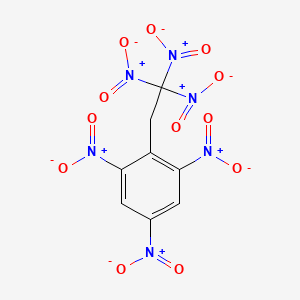
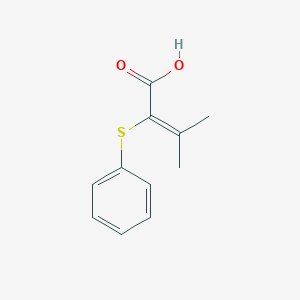

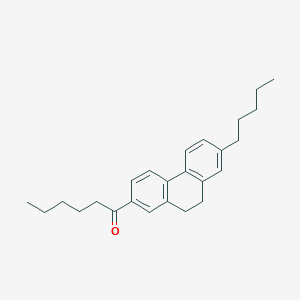

![Diethyl [(3-methoxy-4-nitrophenyl)methyl]propanedioate](/img/structure/B14616347.png)
